molecular formula C12H14N2S B1416311 [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine CAS No. 1019556-62-7

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine

Cat. No. B1416311
CAS RN: 1019556-62-7
M. Wt: 218.32 g/mol
InChI Key: HKKKVVDJFQTBGJ-UHFFFAOYSA-N
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Description

“[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine” is a compound that contains a pyridine and a thiophene ring. The pyridine ring is attached to a methyl group, which is connected to an ethylamine group. The ethylamine group is also attached to a thiophene ring .


Synthesis Analysis

The synthesis of similar compounds often involves condensation reactions. For example, the synthesis of (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one involved the condensation of 3-acetylpyridine with thiophene 2-carboxaldehyde, which then reacted with thiourea to obtain a pyrimidinthiol derivative .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring and a thiophene ring connected by a methyl and ethylamine group. The pyridine ring is a six-membered ring with one nitrogen atom, while the thiophene ring is a five-membered ring with one sulfur atom .


Chemical Reactions Analysis

The compound may undergo various chemical reactions. For example, 2-Thiopheneethylamine, a related compound, undergoes microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Advantages and Limitations for Lab Experiments

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has several advantages for lab experiments, including its high yield and purity, ease of synthesis, and unique chemical structure. However, this compound also has some limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several future directions for the study of [(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of neurodegenerative diseases and cancer. Another direction is the synthesis of new compounds based on the this compound structure, which could have unique properties and potential applications. Finally, the study of the mechanism of action of this compound could provide insight into its potential biological targets and applications.

Scientific Research Applications

[(Pyridin-3-yl)methyl][2-(thiophen-2-yl)ethyl]amine has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been investigated as a potential ligand for metal-based drugs and as a building block for the synthesis of new compounds with biological activity. In materials science, this compound has been used as a monomer for the synthesis of new polymers with unique properties. In catalysis, this compound has been studied as a potential catalyst for various reactions.

properties

IUPAC Name

N-(pyridin-3-ylmethyl)-2-thiophen-2-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2S/c1-3-11(9-13-6-1)10-14-7-5-12-4-2-8-15-12/h1-4,6,8-9,14H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKKVVDJFQTBGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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